7-butoxy-2H-triazolo[4,5-d]pyrimidine
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Overview
Description
7-Butoxy-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by a triazole ring fused to a pyrimidine ring, with a butoxy group attached at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-butoxy-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1,2,3-triazole with a suitable aldehyde or ketone, followed by cyclization with a formamide derivative. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 7-butoxy-3H-[1,2,3]triazolo[4,5-d]pyrimidine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
7-Butoxy-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and conductivity
Mechanism of Action
The mechanism of action of 7-butoxy-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt cellular processes, leading to effects such as reduced cell proliferation or induced apoptosis in cancer cells. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds share a similar triazole-pyrimidine structure but differ in the position of the nitrogen atoms and substituents.
Pyrido[2,3-d]pyrimidines: These compounds have a pyridine ring fused to a pyrimidine ring, offering different chemical properties and applications.
Uniqueness
7-Butoxy-3H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to its specific substitution pattern and the presence of the butoxy group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for targeted research and applications .
Properties
CAS No. |
92333-32-9 |
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Molecular Formula |
C8H11N5O |
Molecular Weight |
193.21 g/mol |
IUPAC Name |
7-butoxy-2H-triazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C8H11N5O/c1-2-3-4-14-8-6-7(9-5-10-8)12-13-11-6/h5H,2-4H2,1H3,(H,9,10,11,12,13) |
InChI Key |
BWEUMQHIWPXOMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=NC=NC2=NNN=C21 |
Origin of Product |
United States |
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